Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate
Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. Its structure includes:
- Position 5: A benzo[d][1,3]dioxol-5-ylmethyl (piperonylmethyl) group, which enhances lipophilicity and may improve metabolic stability .
- Position 4: A methyl group, increasing steric bulk and influencing molecular conformation.
- Position 3: An ethyl carboxylate ester, modulating solubility and bioavailability.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO5S/c1-3-28-23(27)20-13(2)19(11-14-4-9-17-18(10-14)30-12-29-17)31-22(20)25-21(26)15-5-7-16(24)8-6-15/h4-10H,3,11-12H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKYZCJYLKGZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety.
- A 4-fluorobenzamido group.
- A methylthiophene core.
This structural diversity is believed to contribute to its biological efficacy.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, small molecule inhibitors derived from related structures have shown effectiveness against influenza A viruses, with mechanisms involving inhibition of viral RNA polymerase activity .
Anticancer Activity
A study evaluating various thiophene derivatives highlighted that compounds with similar scaffolds exhibited notable cytotoxic effects against cancer cell lines. The IC50 values for related compounds ranged from 16.19 μM to over 60 μM against HCT-116 and MCF-7 cell lines, indicating varying degrees of potency . The presence of specific functional groups, such as the benzo[d][1,3]dioxole and fluorobenzamide, is thought to enhance these effects.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
- Influenza Virus Inhibition : In vitro studies demonstrated that derivatives of this compound significantly reduced viral titers in infected cell cultures by inhibiting RNA synthesis .
- Cytotoxicity Assessment : A comparative analysis of related thiophene compounds revealed that those with electron-withdrawing groups (like fluorine) exhibited enhanced cytotoxicity against various cancer cell lines .
Data Table: Biological Activity Overview
| Compound Name | Biological Activity | IC50 (μM) | Target Cell Line |
|---|---|---|---|
| This compound | Antiviral | Not Specified | Influenza A |
| Related Thiophene Derivative | Cytotoxic | 16.19 - 60.00 | HCT-116, MCF-7 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and substituent effects of the target compound with analogues from the evidence:
Physicochemical Properties (Inferred)
Q & A
Q. Optimization Strategies :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent (DMF vs. THF) | DMF preferred | Higher solubility of intermediates |
| Temperature | 60–80°C for amidation | Avoids side reactions (e.g., ester hydrolysis) |
| Catalyst (TEA) | 1.5–2.0 equivalents | Accelerates amide bond formation |
| Purification via column chromatography (hexane/ethyl acetate) or recrystallization improves purity (>95% by HPLC) . |
Basic: How is the compound characterized structurally, and what analytical techniques resolve ambiguities in functional group assignment?
Methodological Answer:
Key techniques include:
Q. Ambiguity Resolution :
- IR spectroscopy distinguishes amide (1650–1680 cm⁻¹) vs. ester (1720–1740 cm⁻¹) carbonyl stretches .
Advanced: How can computational modeling predict biological targets, and what parameters validate docking studies?
Methodological Answer:
Target Prediction : Use SwissTargetPrediction or AutoDock Vina to screen against kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
Validation Metrics :
- Binding Affinity : ΔG ≤ -8.0 kcal/mol suggests strong interaction .
- RMSD Values : <2.0 Å in molecular dynamics simulations confirm stable binding .
Experimental Correlation : Compare with enzyme inhibition assays (IC₅₀ values) to refine models .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Common discrepancies arise from:
- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Analogues : Compare activity of derivatives (Table 1):
| Derivative Substituent | IC₅₀ (μM) for EGFR | Source |
|---|---|---|
| 4-Fluorobenzamido (target) | 0.45 ± 0.12 | |
| 3-Nitrobenzamido (analogue) | 1.20 ± 0.30 | |
| 3,4,5-Trimethoxybenzamido | 0.90 ± 0.25 |
Resolution : Conduct dose-response curves in triplicate and validate via Western blotting (e.g., phosphorylation inhibition) .
Advanced: How is SHELX utilized in crystallographic refinement, and what challenges arise with twinned crystals?
Methodological Answer:
- SHELX Workflow :
- Twinned Crystals :
Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?
Methodological Answer:
- Cell Viability : MTT assay (72 hr exposure; IC₅₀ calculation via GraphPad Prism) .
- Apoptosis : Annexin V-FITC/PI staining with flow cytometry .
- Target Engagement : Western blot for caspase-3 cleavage or PARP inhibition .
Controls : Include cisplatin (positive) and DMSO vehicle (negative) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
Focus on modifying:
Amide Substituents : Electron-withdrawing groups (e.g., -F, -NO₂) enhance kinase binding .
Thiophene Methyl Group : Removal reduces steric hindrance, improving solubility .
Q. Design Workflow :
- Synthesize 10–15 analogues with systematic substituent variation.
- Test in parallel against multiple targets (e.g., EGFR, PI3K) .
Basic: What solvent systems stabilize the compound during storage, and how is degradation monitored?
Methodological Answer:
- Storage : -20°C in anhydrous DMSO (≤6 months; avoid freeze-thaw cycles) .
- Degradation Monitoring :
- HPLC : Track new peaks at 254 nm (amide hydrolysis products) .
- TLC : Use silica gel plates (CH₂Cl₂:MeOH 9:1; Rf ~0.5 for intact compound) .
Advanced: How do isotopic labeling (e.g., 19^{19}19F NMR) and metabolic studies elucidate pharmacokinetic profiles?
Methodological Answer:
- F NMR : Quantifies plasma protein binding (e.g., >90% binding to albumin) .
- Metabolic Stability :
- Incubate with liver microsomes (human/rat).
- Monitor via LC-MS for glucuronidation/sulfation metabolites .
Key Parameter : Half-life (t₁/₂) >2 hr suggests suitability for in vivo studies .
Advanced: What crystallographic software (beyond SHELX) addresses charge density analysis for electronic structure insights?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
